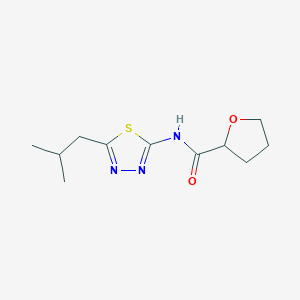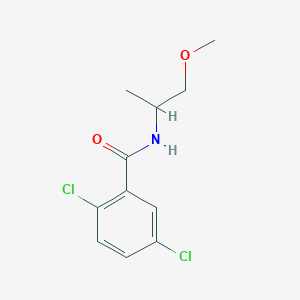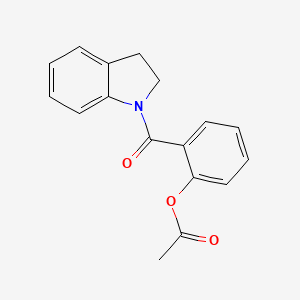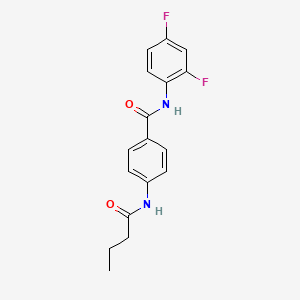![molecular formula C20H23N3O3 B11173702 N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11173702.png)
N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.41 g/mol . It is characterized by the presence of benzamido and morpholinyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves several steps. One common synthetic route includes the reaction of benzoyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate product, which is then reacted with 3-aminobenzamide under specific conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamido or morpholinyl groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzamido and morpholinyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:
N-Benzoyl-N’-morpholinoethylurea: Similar in structure but with a urea linkage instead of a benzamido group.
N-(2-Morpholinoethyl)-3-nitrobenzamide: Contains a nitro group instead of a benzamido group, leading to different chemical properties.
The uniqueness of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-benzamido-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C20H23N3O3/c24-19(21-9-10-23-11-13-26-14-12-23)17-7-4-8-18(15-17)22-20(25)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)(H,22,25) |
InChI Key |
QGFXODNOSMIFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-tert-butyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173658.png)
![5-methyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173664.png)
![2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate](/img/structure/B11173668.png)


![N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11173679.png)
![N-(2-methylbutan-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11173686.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11173700.png)
